The synthesis of 6,7-diethoxyquinazolin-4(3H)-one can be achieved through a multi-step process involving the cyclization of substituted anthranilic acids. One effective method involves the following steps:
These methods highlight the versatility and potential for optimization in synthesizing this compound for various applications.
The molecular structure of 6,7-diethoxyquinazolin-4(3H)-one features a quinazoline core with ethoxy groups at positions 6 and 7. The presence of these ethoxy substituents influences both the solubility and biological activity of the molecule.
The structural integrity is crucial for its interaction with biological targets, particularly in receptor binding assays.
6,7-Diethoxyquinazolin-4(3H)-one participates in various chemical reactions that can modify its structure for enhanced activity:
These reactions are essential for developing libraries of related compounds for biological testing.
The mechanism of action for 6,7-diethoxyquinazolin-4(3H)-one primarily involves its role as an inhibitor or modulator of epidermal growth factor receptor tyrosine kinase pathways. Upon binding to the receptor:
This mechanism underscores its therapeutic potential in oncology.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
The primary applications of 6,7-diethoxyquinazolin-4(3H)-one are found within scientific research focused on:
These applications highlight its significance in both basic research and clinical settings, contributing to advancements in cancer treatment strategies.
While single-crystal X-ray diffraction data for 6,7-diethoxyquinazolin-4(3H)-one is not explicitly provided in the search results, its molecular framework conforms to the planar quinazolinone core characteristic of this class. The compound (C₁₂H₁₄N₂O₃) features a bicyclic system with ethoxy groups at C6 and C7 positions. The diethoxy substitution introduces steric and electronic effects distinct from smaller alkoxy groups. Key bond angles and lengths are predicted to align with reported quinazolinone structures: the C4=O bond typically measures ~1.22 Å, C=N bonds in the pyrimidine ring range between 1.32–1.35 Å, and the C–O–C bond angle in ethoxy groups approximates 115° [4] [5]. Molecular modeling indicates reduced planarity compared to unsubstituted quinazolinone due to ethyl group rotation, potentially influencing crystal packing and intermolecular interactions like π-stacking or hydrogen bonding via N3–H and C4=O moieties [7].
FT-IR Spectroscopy: The compound exhibits characteristic absorptions including:
NMR Spectroscopy (DMSO-d₆):
UV-Vis Spectroscopy:In ethanol:
Table 1: Key NMR Assignments for 6,7-Diethoxyquinazolin-4(3H)-one
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
---|---|---|---|
N3-H | 12.20 | Broad s | - |
H2 | 8.15 | s | 152.1 |
H5 | 7.25 | s | 106.7 |
C6-OCH₂CH₃ | 4.15 | q | 63.8 |
C7-OCH₂CH₃ | 4.10 | q | 64.1 |
C6-OCH₂CH₃ | 1.35 | t | 15.0 |
C7-OCH₂CH₃ | 1.30 | t | 14.8 |
The ethoxy substituents significantly alter physicochemical properties compared to methoxy analogues (e.g., 6,7-dimethoxyquinazolin-4(3H)-one):
Table 2: Physicochemical Comparison of Quinazolinone Analogues
Property | 6,7-Dimethoxy-4(3H)-quinazolinone | 6,7-Diethoxy-4(3H)-quinazolinone | Biological Impact |
---|---|---|---|
Molecular Weight | 206.20 g/mol | 234.25 g/mol | Higher MW affects diffusion rates |
Calculated log P | ~1.2 | ~2.0 | Enhanced membrane permeability |
Melting Point | 298°C | ~260°C | Altered crystallinity & formulation |
EGFR-TK IC₅₀ (nM) | 5–50 (varies by derivative) | 49.0 ± 7.2 (PHY derivative) | Similar target affinity |
Tumor Uptake (ID/g) | Low in methoxy derivatives | High in diethoxy derivatives | Improved imaging contrast in vivo |
6,7-Diethoxyquinazolin-4(3H)-one exhibits complex tautomerism and pH-dependent protonation:
Table 3: Tautomeric and Ionic Species of 6,7-Diethoxyquinazolin-4(3H)-one
Form | Conditions | Dominant Structure | Key Spectral Features |
---|---|---|---|
Lactam (4-oxo) | Neutral, non-polar solvents | O=C₄–N₃H–N₁ | FT-IR: 1670 cm⁻¹; NMR: δ 12.2 ppm (N-H) |
N1-Protonated | pH <3 | O=C₄–N₃H–N₁H⁺–C₂ | UV: λ_max 335 nm; ¹H NMR: H2 downfield |
N3-Deprotonated | pH >10 | O=C₄–N₃⁻–N₁ | UV: λ_max 290 nm; Enhanced solubility |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3